Loxapine N-Glucuronide Chloride
CAS No.:
Cat. No.: VC16194069
Molecular Formula: C24H27Cl2N3O7
Molecular Weight: 540.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27Cl2N3O7 |
|---|---|
| Molecular Weight | 540.4 g/mol |
| IUPAC Name | (2S,3S,6R)-6-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)-1-methylpiperazin-1-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid;chloride |
| Standard InChI | InChI=1S/C24H26ClN3O7.ClH/c1-28(23-20(31)18(29)19(30)21(35-23)24(32)33)10-8-27(9-11-28)22-14-12-13(25)6-7-16(14)34-17-5-3-2-4-15(17)26-22;/h2-7,12,18-21,23,29-31H,8-11H2,1H3;1H/t18?,19-,20?,21-,23+;/m0./s1 |
| Standard InChI Key | CNMNSAZPEXLGPJ-TYZIVZSYSA-N |
| Isomeric SMILES | C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)[C@H]5C(C([C@@H]([C@H](O5)C(=O)O)O)O)O.[Cl-] |
| Canonical SMILES | C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)C5C(C(C(C(O5)C(=O)O)O)O)O.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Loxapine N-Glucuronide Chloride is formed through the conjugation of loxapine with glucuronic acid via a uridine diphosphate glucuronosyltransferase (UGT)-mediated reaction. The parent compound, loxapine, features a tricyclic dibenzoxazepine core with a piperazine side chain. Glucuronidation occurs at the tertiary amine group of the piperazine moiety, resulting in a quaternary ammonium center linked to a β-D-glucuronopyranosyl group . The chloride counterion balances the positive charge on the nitrogen atom.
Table 1: Key Chemical Properties of Loxapine N-Glucuronide Chloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 540.39 g/mol | |
| SMILES | [Cl-].C[N+]1(CCN(CC1)C2=Nc3ccccc3Oc4ccc(Cl)cc24)[C@@H]5OC@@HC(=O)O | |
| InChI | InChI=1S/C24H26ClN3O7.ClH/c1-28(23-20(31)... | |
| Purity | >95% |
The compound’s solubility is influenced by its ionic nature, with high solubility in polar solvents such as water and methanol. Its stability is contingent on storage conditions, with recommendations for refrigeration to prevent hydrolysis of the glucuronide bond .
Pharmacokinetics and Metabolic Pathways
Loxapine undergoes extensive hepatic metabolism, primarily via oxidation and glucuronidation. The N-glucuronide metabolite is one of several biotransformation products, alongside 7-hydroxyloxapine, 8-hydroxyloxapine, and desmethyl-loxapine (amoxapine) . Glucuronidation, catalyzed by UGT isoforms such as UGT1A4 and UGT2B10, enhances the compound’s hydrophilicity, facilitating renal excretion .
Metabolic Clearance
-
Formation Rate: Glucuronidation accounts for approximately 30–40% of loxapine’s metabolic clearance in humans, based on analogous pathways observed with olanzapine .
-
Half-Life: While loxapine itself has a half-life of 4–12 hours depending on the route of administration, its glucuronide metabolite is eliminated more rapidly, with urinary excretion peaking within 6–8 hours post-dose .
-
Excretion: Approximately 50–60% of an administered loxapine dose is excreted as glucuronide conjugates in urine, with fecal excretion accounting for <10% .
Enzymatic Interactions
The specificity of UGT1A4 for loxapine’s piperazine nitrogen aligns with its role in conjugating tertiary amines in other antipsychotics, such as clozapine and olanzapine . Genetic polymorphisms in UGT1A4 (e.g., UGT1A42 and UGT1A43) may theoretically alter glucuronidation efficiency, though clinical data specific to loxapine remain limited .
Analytical Methods for Detection and Quantification
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for detecting Loxapine N-Glucuronide Chloride in biological matrices. Key methodologies include:
Table 2: Analytical Protocols for Loxapine N-Glucuronide Chloride
These methods enable precise quantification in pharmacokinetic studies, ensuring reliable data for regulatory submissions and clinical monitoring.
Clinical and Toxicological Significance
Role in Therapeutic Efficacy
As a polar metabolite, Loxapine N-Glucuronide Chloride lacks significant affinity for dopamine D2 or serotonin 5-HT2A receptors, unlike the parent drug . Its primary clinical relevance lies in its contribution to loxapine’s clearance, thereby influencing dosing regimens and drug-drug interaction risks.
Future Research Directions
Despite its well-characterized role in loxapine metabolism, gaps persist in understanding the pharmacogenomic factors influencing glucuronidation variability. Prospective studies could explore:
-
The impact of UGT1A4 polymorphisms on metabolite plasma levels.
-
Potential drug-drug interactions with UGT inhibitors (e.g., valproate).
-
The metabolite’s stability under varying physiological conditions (e.g., pH, temperature).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume